2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole
Overview
Description
2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the imidazo[2,1-b]thiazole family, which is known for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole typically involves the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate bromo ketones under microwave activation. This method offers the advantages of convenient operation, short reaction time, and good yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis is a promising approach due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amines, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of substituted imidazo[2,1-b]thiazole derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic properties.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer properties may involve the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
- 2-(4-nitrobenzyl)-6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole
- 2-(4-nitrobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole
Comparison: Compared to similar compounds, 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity . Its methylphenyl and nitro groups play a crucial role in its antimicrobial and anticancer properties .
Properties
IUPAC Name |
6-(4-methylphenyl)-5-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-8-2-4-9(5-3-8)10-11(15(16)17)14-6-7-18-12(14)13-10/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKAYMMROJSMCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147708 | |
Record name | Imidazo(2,1-b)thiazole, 2,3-dihydro-5-nitro-6-p-tolyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106636-50-4 | |
Record name | 2,3-Dihydro-6-(4-methylphenyl)-5-nitroimidazo(2,1-b)thiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106636504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(2,1-b)thiazole, 2,3-dihydro-5-nitro-6-p-tolyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DIHYDRO-6-(4-METHYLPHENYL)-5-NITROIMIDAZO(2,1-B)THIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWG42EHD8A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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